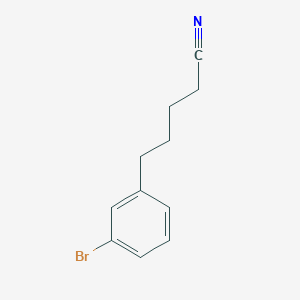

5-(3-Bromo-phenyl)pentanenitrile

説明

5-(3-Bromo-phenyl)pentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 3-bromophenyl group at the fifth carbon. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bromine atom and aromatic ring, making it relevant in pharmaceutical and materials science research.

特性

分子式 |

C11H12BrN |

|---|---|

分子量 |

238.12 g/mol |

IUPAC名 |

5-(3-bromophenyl)pentanenitrile |

InChI |

InChI=1S/C11H12BrN/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9H,1-3,5H2 |

InChIキー |

OQDJISFFADIEQG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Br)CCCCC#N |

製品の起源 |

United States |

類似化合物との比較

Structural Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

The table below compares 5-(3-Bromo-phenyl)pentanenitrile with structurally similar pentanenitrile derivatives:

*Calculated based on standard atomic weights.

Key Observations:

- Halogen vs. Hydroxyl Groups : The bromophenyl group in the target compound enhances hydrophobicity compared to hydroxylated analogs like 2,3-bis(4-hydroxyphenyl)pentanenitrile, which are more polar and exhibit ERβ-binding activity .

- Radiolabeled Derivatives : The 18F-labeled analog demonstrates how substituents (e.g., fluorine and hydroxyl groups) can be strategically placed for targeted biological applications .

- Natural vs. Synthetic Derivatives: 5-(Methylthio)pentanenitrile, a natural nitrile from glucosinolate breakdown, contrasts with synthetic brominated variants in origin and reactivity .

Receptor Binding and Selectivity

- ERβ-Selective Ligands : Compounds like 5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile show high selectivity for estrogen receptor beta (ERβ), attributed to their diarylpropionitrile scaffold and hydroxyl group positioning. In vivo studies reveal preferential uptake in ERβ-rich tissues, such as the ovaries and prostate .

- Multidrug Resistance (MDR) Modulation: Derivatives like 2-(3,4-dimethoxyphenyl)-2-(methylethyl)-5-[(anthr-9-yl)methylamino]pentanenitrile (MM 36) inhibit drug efflux pumps (e.g., P-glycoprotein) in cancer cells. Substituents such as anthryl groups enhance binding affinity to hydrophobic pockets in transmembrane domains .

Anticancer and Antioxidant Potential

- Isothiocyanate-Related Nitriles : Compounds like 5-(methylsulfinyl)pentanenitrile, found in broccoli sprouts, are linked to antioxidant and chemopreventive effects via Nrf2 pathway activation. However, brominated aromatic nitriles may lack this bioactivity due to structural divergence .

Physicochemical Properties

Solubility and Lipophilicity

- The bromophenyl group in this compound increases logP (estimated ~3.5) compared to hydroxylated (logP ~2.1) or methylthio-substituted (logP ~1.8) analogs, favoring membrane permeability but limiting aqueous solubility.

- Radiolabeled derivatives (e.g., 5-[18F]fluoro analogs) balance lipophilicity with polar functional groups to optimize biodistribution .

Stability and Reactivity

- Bromine’s electron-withdrawing effect enhances electrophilicity at the nitrile group, making the compound reactive toward nucleophiles (e.g., thiols or amines). This contrasts with methylthio-substituted nitriles, which are more stable under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。